Product packaging for Glycidyl behenate(Cat. No.:)

Glycidyl behenate

Cat. No.: B15128498
M. Wt: 396.6 g/mol
InChI Key: PGXFPHPLDLNGQY-UHFFFAOYSA-N
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Description

Glycidyl behenate (CAS: 77538-19-3) is a fatty acid ester derived from the reaction of glycerin with behenic acid (docosanoic acid, a saturated C22 fatty acid). Its molecular formula is C25H50O4, and it predominantly exists as glyceryl dibehenate . Key properties include:

  • Melting point: 83–84°C
  • Applications: Acts as an emollient, lubricant, and carrier in lipid-based drug delivery systems. It is widely used in cosmetics and pharmaceuticals due to its stability and biocompatibility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48O3 B15128498 Glycidyl behenate

Properties

Molecular Formula

C25H48O3

Molecular Weight

396.6 g/mol

IUPAC Name

oxiran-2-ylmethyl docosanoate

InChI

InChI=1S/C25H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)28-23-24-22-27-24/h24H,2-23H2,1H3

InChI Key

PGXFPHPLDLNGQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl behenate is synthesized through the esterification of glycidol with behenic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete esterification.

    Catalyst: Common catalysts used include sulfuric acid or p-toluene sulfonic acid.

    Dehydration: The reaction mixture is often subjected to dehydration to remove water formed during the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where behenic acid and glycidol are mixed and heated. The process involves:

    Mixing: Behenic acid and glycidol are added to a reactor and thoroughly mixed.

    Heating: The mixture is heated to promote esterification.

    Catalysis: A catalyst is added to accelerate the reaction.

    Dehydration: Water formed during the reaction is removed to drive the reaction to completion.

    Purification: The product is purified through filtration and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Glycidyl behenate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where the glycidyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.

Major Products:

    Oxidation Products: Various carboxylic acids and aldehydes.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Compounds with substituted glycidyl groups.

Scientific Research Applications

Glycidyl behenate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.

    Medicine: Utilized in pharmaceutical formulations as a lubricant and coating agent for tablets and capsules.

    Industry: Widely used in cosmetics as an emollient and viscosity-increasing agent. It is also used in food products as a stabilizer and emulsifier.

Mechanism of Action

The mechanism of action of glycidyl behenate involves its interaction with biological membranes and proteins. It acts as an emollient by forming a protective layer on the skin, reducing water loss and providing a moisturizing effect. In drug delivery systems, it helps in the encapsulation and controlled release of active pharmaceutical ingredients.

Molecular Targets and Pathways:

    Skin: Interacts with the stratum corneum to enhance skin hydration.

    Drug Delivery: Facilitates the encapsulation of drugs in lipid nanoparticles, improving their bioavailability and stability.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS Number Molecular Formula Fatty Acid Chain Chain Length Saturation Melting Point (°C)
Glycidyl behenate 77538-19-3 C25H50O4 Behenic acid C22 Saturated 83–84
Glycidyl oleate 5431-33-4 C21H38O3 Oleic acid C18:1 Unsaturated Not reported*
Glycidyl palmitate Not available C19H36O3 Palmitic acid C16 Saturated Not reported
Glycidyl laurate 1984-77-6 C15H28O3 Lauric acid C12 Saturated Not reported
Glycidyl arachidate Not available C23H44O3 Arachidic acid C20 Saturated Not reported

Notes:

  • Chain length and saturation influence physical properties. Longer saturated chains (e.g., C22 in behenate) increase melting points and stability, while unsaturated chains (e.g., oleate) reduce rigidity .
  • Glycidyl oleate and linoleate (unsaturated esters) are liquid at room temperature, unlike solid this compound .

Key Findings :

  • This compound ’s long saturated chain enhances its utility in pharmaceuticals requiring slow degradation, whereas shorter esters (e.g., laurate) are preferred in coatings for their flexibility .
  • Unsaturated esters (e.g., oleate) exhibit higher reactivity in epoxy resin formulations due to double bonds .

Research Trends and Gaps

  • Structure-Property Relationships : Studies on glycidyl ethers (e.g., in epoxy coatings) suggest that similar principles apply to esters—chain length and saturation dictate thermal stability and mechanical performance .
  • Data Limitations : Melting points and solubility profiles for many glycidyl esters (e.g., palmitate, arachidate) remain unreported, highlighting a need for further characterization .

Q & A

Q. What are the standard protocols for synthesizing Glycidyl behenate in laboratory settings?

this compound is synthesized via esterification of behenic acid with epichlorohydrin under alkaline conditions. Key steps include:

  • Reaction Setup : Mixing molar equivalents of behenic acid and epichlorohydrin in the presence of a base (e.g., NaOH) at 60–80°C for 4–6 hours.
  • Purification : Post-reaction neutralization, followed by solvent extraction and column chromatography to isolate the glycidyl ester.
  • Validation : Confirm epoxide ring integrity using Fourier-transform infrared spectroscopy (FTIR) peaks at 840–880 cm⁻¹ (C-O-C stretching) and nuclear magnetic resonance (NMR) for epoxy proton signals (δ 3.1–3.4 ppm) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Chromatography : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify purity (>98%).
  • Spectroscopy :
  • FTIR : Verify epoxy functional groups and ester linkages.
  • NMR : ¹H NMR (δ 4.1–4.3 ppm for glycidyl protons; δ 2.3 ppm for ester carbonyl).
    • Mass Spectrometry : GC-MS or LC-MS to confirm molecular weight (C₃₀H₅₈O₃, Mₜ = 470.8 g/mol) and detect degradation products .

Advanced Research Questions

Q. How can factorial design optimize formulation parameters in studies involving this compound?

A three-factor, two-level full factorial design is effective for evaluating interactions between variables (e.g., concentration, temperature, pH):

  • Variables : this compound concentration (X₁), reaction time (X₂), catalyst amount (X₃).
  • Response Metrics : Reaction yield, epoxy ring stability, byproduct formation.
  • Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and construct predictive models (e.g., polynomial regression). This approach minimizes experimental runs while maximizing data robustness .

Q. How should researchers address contradictions in experimental data regarding this compound’s reactivity?

  • Reproducibility Checks : Replicate experiments under identical conditions to rule out procedural errors.
  • Sensitivity Analysis : Test variables (e.g., moisture levels, solvent purity) that may influence reactivity.
  • Meta-Analysis : Compare findings with literature using statistical tools (e.g., Cohen’s d for effect size) to identify systemic biases or methodological discrepancies .

Q. What methodologies assess the carcinogenic potential of this compound in biological systems?

  • In Vitro Assays : Ames test for mutagenicity; comet assay for DNA damage.
  • In Vivo Studies : Rodent models dosed orally (e.g., 50–200 mg/kg/day) over 12–24 weeks, with histopathological analysis of liver and kidney tissues.
  • Mechanistic Evidence : Monitor glycidol release (a known carcinogen) via hydrolysis studies and quantify using LC-MS/MS .

Q. How to design experiments to track metabolic pathways of this compound in biological models?

  • Radiolabeling : Synthesize ¹⁴C-labeled this compound to trace metabolites in urine, feces, and tissues.
  • Metabolite Profiling : Use ultra-high-resolution mass spectrometry (UHPLC-Q-TOF) to identify phase I/II metabolites (e.g., glycidol conjugates, fatty acid β-oxidation products).
  • Kinetic Modeling : Compartmental PK/PD models to estimate half-life (t₁/₂) and bioavailability .

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